molecular formula C18H23N3O6S2 B2890992 (Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1070957-86-6

(Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2890992
CAS No.: 1070957-86-6
M. Wt: 441.52
InChI Key: JGGJDTWSRYPURN-HNENSFHCSA-N
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Description

| (Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, also known as BRD0705, is a potent and selective first-in-class paralog-specific inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). This small molecule exhibits high specificity for GSK-3β over its closely related paralog GSK-3α, a characteristic that makes it a valuable chemical probe for dissecting the distinct biological functions of these two kinases in research settings [Link: https://www.nature.com/articles/s41467-018-06954-z]. Its primary research application is in the study of acute myeloid leukemia (AML), where it has been shown to induce differentiation of AML cell lines by modulating GSK-3β activity without inhibiting the canonical Wnt/β-catenin signaling pathway, a common off-target effect of dual GSK-3α/β inhibitors [Link: https://pubchem.ncbi.nlm.nih.gov/compound/117071381]. The mechanism of action involves binding to the kinase domain of GSK-3β, thereby inhibiting its phosphorylation of downstream substrates. This targeted inhibition leads to the stabilization of the oncogenic transcription factor Myc, promoting differentiation and apoptosis in specific cancer models. Researchers utilize this compound to explore novel therapeutic strategies for cancer, investigate GSK-3β's role in cell signaling, metabolism, and disease pathophysiology, and as a critical tool for validating GSK-3β as a therapeutic target. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(1-methylsulfonylpiperidine-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S2/c1-26-13-6-7-14-15(9-13)28-18(21(14)11-16(22)27-2)19-17(23)12-5-4-8-20(10-12)29(3,24)25/h6-7,9,12H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGJDTWSRYPURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCN(C3)S(=O)(=O)C)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.

Chemical Structure

The compound features several functional groups that contribute to its biological activity, including:

  • A methoxy group which may enhance lipophilicity.
  • A piperidine ring that is known for its role in various biological activities.
  • A benzo[d]thiazole moiety , which has been associated with antimicrobial and anticancer properties.

Pharmacological Properties

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on metabolic disorders.

Anticancer Activity

Research indicates that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown:

  • Inhibition of cell proliferation in glioblastoma cells.
  • Induction of apoptosis in cancer cell lines through mitochondrial pathways.
Study ReferenceCell LineIC50 Value (µM)Mechanism
Da Silva et al. Glioblastoma15Apoptosis induction
Research Group Various Cancer Lines20Cell cycle arrest

Metabolic Effects

The piperidine component is known to influence metabolic pathways. In particular, compounds containing piperidine have been studied for their effects on insulin sensitivity and glucose metabolism:

  • Enhancement of insulin secretion in diabetic models.
  • Potential reduction in blood glucose levels through modulation of GLP-1 release.

Case Studies

  • Antitumor Activity : A study by Da Silva et al. demonstrated that derivatives of thiazolidinones, closely related to the compound , exhibited potent antitumor effects against glioblastoma multiforme cells. The study reported a significant decrease in cell viability at concentrations as low as 15μM15\,\mu M .
  • Metabolic Regulation : In a preclinical study involving diabetic rats, compounds structurally similar to (Z)-methyl 2-(6-methoxy...) were shown to improve glucose tolerance by enhancing insulin secretion . This suggests a potential application in managing diabetes.

The proposed mechanisms through which (Z)-methyl 2-(6-methoxy...) exerts its biological effects include:

  • Inhibition of specific enzymes involved in cancer cell proliferation.
  • Modulation of signaling pathways related to apoptosis and cell survival.
  • Interaction with receptors that regulate metabolic functions, such as GPR40, leading to enhanced insulin release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several agrochemicals and heterocyclic derivatives. Below is a detailed comparison based on available evidence:

Structural Analogues from the Pesticide Chemicals Glossary

Key analogues include sulfonylurea herbicides (e.g., metsulfuron methyl), benzothiazole derivatives (e.g., benazolin), and pyridine-thiazole hybrids (e.g., thiazopyr).

Compound Key Features Molecular Weight (g/mol) Solubility Primary Use
Target Compound Benzo[d]thiazole, methylsulfonyl-piperidine, Z-imino, methyl ester ~463.5 (estimated) Low (lipophilic) Hypothetical herbicide/enzyme inhibitor
Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Triazine ring, sulfonylurea bridge, methyl ester 381.4 120 mg/L (pH 7) Herbicide (ALS inhibitor)
Benazolin (4-chloro-2-oxo-3(2H)-benzothiazoleacetic acid) Benzothiazole, acetic acid substituent, chloro group 243.7 420 mg/L (water) Herbicide (auxin mimic)
Thiazopyr (methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate) Pyridine-thiazole hybrid, trifluoromethyl groups 447.4 0.05 mg/L (hydrophobic) Herbicide (cell division disruptor)

Functional and Mechanistic Differences

  • Target Compound vs. Metsulfuron-methyl :
    While both contain sulfonyl and ester groups, metsulfuron-methyl’s triazine ring and sulfonylurea bridge target acetolactate synthase (ALS) in plants. The target compound’s benzo[d]thiazole and piperidine motifs may instead inhibit cytochrome P450 or other enzymes .
  • Target Compound vs. Benazolin: Benazolin’s acetic acid group enables ionic interactions in plant auxin pathways, whereas the target’s methyl ester and sulfonyl-piperidine groups suggest non-ionic binding (e.g., hydrophobic or van der Waals interactions) .
  • Target Compound vs. Thiazopyr : Thiazopyr’s pyridine-thiazole core and fluorinated substituents enhance soil persistence and membrane permeability. The target compound’s lack of fluorine may reduce environmental persistence but improve biodegradability .

Preparation Methods

Synthetic Approaches to the Benzo[d]Thiazole Core

Formation of the 6-Methoxybenzo[d]Thiazol-2(3H)-Iminium Intermediate

The synthesis begins with the construction of the 6-methoxybenzo[d]thiazole scaffold. A widely adopted method involves the cyclocondensation of 4-methoxy-2-aminothiophenol with methyl glyoxylate under acidic conditions. According to Cornia et al., this reaction proceeds via a thiourea intermediate, which undergoes intramolecular cyclization to yield the thiazole ring. Key modifications include the use of hexamethyldisiloxane (HMDO) as a dehydrating agent, improving yields to 75–85%.

Introduction of the Imino Group

The imino functionality at position 2 is introduced through a Schiff base formation reaction. Treatment of the thiazole intermediate with 1-(methylsulfonyl)piperidine-3-carbonyl chloride in the presence of triethylamine (TEA) facilitates nucleophilic acyl substitution. This step requires precise stoichiometric control (1:1.2 molar ratio of thiazole to acyl chloride) to minimize diacylation byproducts.

Coupling Strategies for Acetate Side-Chain Installation

Mitsunobu Reaction for Ether Linkage

The methyl acetate moiety at position 3 is installed via a Mitsunobu reaction between the thiazol-3-ol intermediate and methyl 2-hydroxyacetate. Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) achieves Z-selectivity (>95%) by stabilizing the transition state through hydrogen bonding.

Table 1: Optimization of Mitsunobu Reaction Conditions
Parameter Tested Range Optimal Value Yield (%)
Solvent THF, DMF, DCM THF 88
DEAD Equivalents 1.0–2.5 1.8 92
Temperature (°C) 0–25 0 95

Functionalization of the Piperidine Substituent

Sulfonylation at the Piperidine Nitrogen

The 1-(methylsulfonyl)piperidine-3-carbonyl group is synthesized through a two-step protocol:

  • Sulfonylation : Piperidine-3-carboxylic acid is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step achieves >90% conversion at 0°C.
  • Activation as Acyl Chloride : The resultant sulfonamide is converted to the acyl chloride using oxalyl chloride and catalytic DMF, enabling subsequent coupling to the thiazole core.

Stereochemical Control and Z-Isomer Isolation

Crystallization-Induced Dynamic Resolution

The Z-configuration is secured through a crystallization-induced dynamic resolution (CIDR) process. Dissolving the crude product in a 3:1 hexane/ethyl acetate mixture at −20°C preferentially crystallizes the Z-isomer due to its lower solubility, achieving a diastereomeric excess (d.e.) of 98%.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (s, 1H, thiazole-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 3.21–3.15 (m, 2H, piperidine-H), 2.94 (s, 3H, SO₂CH₃).
  • ¹³C NMR : 172.8 ppm (ester carbonyl), 166.4 ppm (imino carbonyl).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms purity >99.5% with a retention time of 12.3 min.

Industrial-Scale Considerations and Process Optimization

Cost-Effective Catalyst Recycling

Rhodium(II) acetate-catalyzed reactions demonstrate recyclability for up to five batches without significant activity loss, reducing metal waste.

Solvent Recovery Systems

Distillation units recover >85% of THF and DCM, aligning with green chemistry principles.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what intermediates are critical?

The synthesis likely involves a multi-step approach, starting with the formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives. Key intermediates include the imine-linked piperidine-3-carbonyl moiety and the methylsulfonyl-substituted piperidine. Reaction optimization (e.g., temperature, catalysts) is crucial for achieving high yields. For example, Hantzsch thiazole synthesis methods have been used for analogous compounds, requiring α-halocarbonyl precursors and thiourea derivatives . Continuous flow reactors and green chemistry principles (e.g., solvent reduction) can enhance scalability and purity .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the Z-configuration of the imine group and substituent positions (e.g., methoxy, methylsulfonyl).
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and detects byproducts.
  • Mass Spectrometry (MS): Determines molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • Infrared Spectroscopy (IR): Identifies functional groups like carbonyl (C=O) and sulfonyl (S=O) .

Q. How can researchers assess the compound’s preliminary biological activity?

Initial screens might include:

  • Enzyme inhibition assays: Target enzymes like carbonic anhydrases (CAs) due to the thiazole core’s known interaction with metalloenzymes .
  • Cellular viability assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay) to evaluate antiproliferative potential .
  • Solubility and stability studies: Use PBS or simulated physiological buffers to gauge pharmacokinetic feasibility .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

  • Molecular docking: Predict binding affinity to targets like kinases or GPCRs using software (e.g., AutoDock). The methylsulfonyl-piperidine moiety may enhance hydrophobic interactions with protein pockets .
  • Quantitative Structure-Activity Relationship (QSAR): Correlate substituent effects (e.g., methoxy vs. fluoro) with activity using regression models. Fluorine analogs often show improved metabolic stability .
  • ADMET prediction: Tools like SwissADME estimate oral bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

Q. What strategies resolve contradictions in activity data between similar compounds?

  • Isosteric replacement: Substitute the methoxy group with bioisosteres (e.g., ethoxy, trifluoromethoxy) to assess steric/electronic impacts .
  • Metabolite identification: Use LC-MS/MS to detect hydrolysis products (e.g., ester cleavage) that may explain reduced efficacy .
  • Crystallography: Solve co-crystal structures with targets to validate binding modes and identify non-covalent interactions (e.g., hydrogen bonds with the sulfonyl group) .

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Catalyst screening: Test chiral catalysts (e.g., Rh or Pd complexes) for asymmetric synthesis of the imine bond.
  • Microwave-assisted synthesis: Accelerate reaction rates and reduce side products in cyclization steps .
  • In-situ monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What are the implications of the methylsulfonyl-piperidine moiety on pharmacokinetics?

  • Solubility: The sulfonyl group enhances water solubility via polar interactions, countering the lipophilic thiazole core.
  • Metabolic stability: Piperidine’s rigidity reduces oxidative metabolism compared to flexible aliphatic amines.
  • Target engagement: Sulfonyl groups often mediate hydrogen bonding with catalytic residues in enzymes (e.g., ATP-binding pockets) .

Methodological Notes

  • Safety protocols: Handle with PPE (gloves, goggles) due to potential irritancy of sulfonamide/thiazole derivatives. Store under inert gas (N2/Ar) to prevent hydrolysis .

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